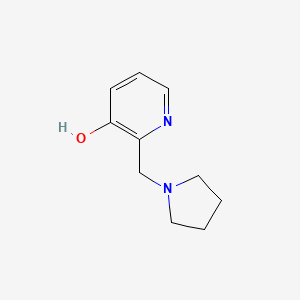

2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-4-3-5-11-9(10)8-12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNVYXJFFGIRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290963 | |

| Record name | 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-45-3 | |

| Record name | 2-(1-Pyrrolidinylmethyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72099 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-2-(PYRROLIDINOMETHYL)-PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for 2 Pyrrolidin 1 Ylmethyl Pyridin 3 Ol

Established Synthetic Routes to 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol

The synthesis of this compound can be approached through several established chemical transformations that are well-suited for the functionalization of pyridine (B92270) rings and the introduction of aminoalkyl groups.

Mannich Reaction Approaches for Pyridin-3-ol Derivatization

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound, or other electron-rich molecules, with formaldehyde (B43269) and a primary or secondary amine. wikipedia.org For the synthesis of this compound, pyridin-3-ol serves as the electron-rich substrate, while pyrrolidine (B122466) and formaldehyde provide the aminomethyl moiety.

The reaction mechanism commences with the formation of an Eschenmoser salt precursor, an iminium ion, from the reaction of pyrrolidine and formaldehyde. adichemistry.com The pyridin-3-ol, activated by the hydroxyl group, then acts as a nucleophile. The electrophilic substitution occurs preferentially at the C2 position, which is ortho to the activating hydroxyl group, leading to the formation of the desired Mannich base, this compound. adichemistry.comnih.gov The reaction is typically conducted under acidic conditions, which facilitates both the formation of the iminium ion and the enol-like reactivity of the pyridin-3-ol. adichemistry.com

Table 1: Typical Conditions for Mannich Reactions

| Parameter | Condition | Rationale |

|---|---|---|

| Amine | Pyrrolidine (secondary amine) | Forms the desired pyrrolidinyl moiety. |

| Aldehyde | Formaldehyde (or paraformaldehyde) | Provides the methylene (B1212753) bridge. |

| Substrate | Pyridin-3-ol | Electron-rich heterocycle, activated at the C2 position. |

| Solvent | Ethanol (B145695), Methanol, or Water | Protic solvents suitable for the reactants. adichemistry.com |

| Catalyst | Acid (e.g., HCl) | Catalyzes iminium ion formation and substrate activation. adichemistry.com |

| Temperature | Room Temperature to Reflux | Varies depending on substrate reactivity. nih.gov |

Reductive Amination Strategies in Pyrrolidine-Pyridin-3-ol Synthesis

Reductive amination is a powerful method for forming C-N bonds and is a viable alternative for the synthesis of the target compound. This process typically involves two discrete steps: the formation of an iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.

A plausible synthetic route would start with 3-hydroxypyridine-2-carbaldehyde. This aldehyde would react with pyrrolidine to form an intermediate iminium salt. Subsequent in-situ reduction with a suitable reducing agent would yield this compound. The choice of reducing agent is critical to selectively reduce the iminium ion without affecting the pyridine ring or the hydroxyl group.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Mild and selective, commonly used for aldehydes and ketones. researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for iminium ions over carbonyls, effective at mildly acidic pH. |

| Sodium Triacetoxyborohydride (STAB) | Mild, effective, and does not require pH control; widely used in modern synthesis. |

| Catalytic Hydrogenation (H₂/Pd-C) | Effective but may lead to reduction of the pyridine ring under harsh conditions. chemicalbook.com |

Multi-Step Synthesis of Related Pyridin-3-ol and Pyrrolidine Derivatives

The construction of complex molecules containing pyrrolidine and pyridine-3-ol moieties often involves multi-step synthetic sequences. These strategies allow for greater control over regiochemistry and stereochemistry. mdpi.com One common approach involves building one heterocyclic core and then elaborating it to introduce the second.

Route A: Functionalization of a Pre-formed Pyridine Ring A synthesis could commence with a readily available starting material like 2-methylpyridin-3-ol.

Halogenation: The methyl group can be halogenated, for instance, using N-bromosuccinimide (NBS), to produce 2-(bromomethyl)pyridin-3-ol.

Nucleophilic Substitution: The resulting benzylic-like bromide is a good electrophile for a nucleophilic substitution reaction with pyrrolidine to form the target compound.

Route B: Functionalization of a Pre-formed Pyrrolidine Ring Alternatively, the synthesis can start from a functionalized pyrrolidine, such as proline. nih.gov

Reduction: The carboxylic acid of N-protected proline can be reduced to the corresponding alcohol (prolinol).

Activation: The alcohol is then converted to a good leaving group (e.g., a tosylate or mesylate).

Coupling: This activated pyrrolidine derivative could then be coupled with a suitable pyridine precursor, although constructing the pyridine ring at this stage would be complex. A more feasible approach involves using a pre-formed pyridine with a nucleophilic site that can displace the leaving group.

These multi-step methods are integral to the synthesis of a wide array of pharmacologically active compounds containing these heterocyclic scaffolds. mdpi.com

Mechanistic Studies of Associated Reactions in Pyridin-3-ol Functionalization

Understanding the underlying mechanisms of the reactions used to synthesize and functionalize these heterocycles is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Addition-Elimination Processes in Pyrrole (B145914) Ring Formation

While the target compound contains a saturated pyrrolidine ring, the functionalization of the pyridine core can involve nucleophilic addition-elimination mechanisms, which are often discussed in the context of aromatic heterocycles. The pyridine ring is electron-deficient and generally resistant to nucleophilic attack unless it is activated. mdpi.com Activation can be achieved by:

N-Protonation or N-Alkylation: This increases the electrophilicity of the ring, making it susceptible to attack by nucleophiles, typically at the C2 and C4 positions. quimicaorganica.org

Presence of a Leaving Group: A leaving group on the ring allows for nucleophilic aromatic substitution (SNAr).

In the context of pyridin-3-ol, the hydroxyl group is an activating group for electrophilic substitution but does not directly facilitate nucleophilic attack. However, reactions on pyridine derivatives often proceed through intermediates formed by nucleophilic addition. For example, the Chichibabin reaction involves the nucleophilic addition of an amide anion to the C2 position of pyridine. quimicaorganica.org Although not directly forming a pyrrole ring, these principles govern how the pyridine nucleus interacts with nucleophiles, a key aspect of its derivatization.

Cyclocondensation Mechanisms Relevant to Pyrrolidin-3-ol Synthesis

Cyclocondensation reactions are fundamental to the formation of heterocyclic rings, including pyrrolidine. One of the most powerful methods for synthesizing the pyrrolidine scaffold is the [3+2] cycloaddition reaction. mdpi.comacs.org

This reaction involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene or alkyne. nih.gov The azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde. The ylide then undergoes a concerted cycloaddition with an alkene to stereoselectively form a highly substituted pyrrolidine ring. acs.org To synthesize a derivative of the target molecule, a pyridine-containing alkene could serve as the dipolarophile.

Another relevant cyclocondensation mechanism is the reaction of a 1,4-dicarbonyl compound with a primary amine, which leads to the formation of a pyrrole ring (the Paal-Knorr synthesis), which can then be reduced to a pyrrolidine. For direct pyrrolidine synthesis, the reaction of a 1,4-dihaloalkane with a primary amine via double nucleophilic substitution is a common cyclocondensation strategy. organic-chemistry.org

Formation Mechanisms of Quinone Methide Precursors (QMPs) from Pyridin-3-ols

The synthesis of 2-(aminomethyl)-substituted pyridin-3-ols, which are precursors to pyridine-based quinone methides, is commonly achieved through the Mannich reaction. osu.edu This reaction is a cornerstone in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom, but in this context, it is applied to an electron-rich aromatic system.

The mechanism commences with the formation of an electrophilic iminium salt from a secondary amine, such as pyrrolidine, and formaldehyde. osu.edu The secondary amine first attacks the formaldehyde, leading to the formation of the iminium electrophile. osu.edu Subsequently, the pyridin-3-ol (also known as 3-hydroxypyridine) acts as the nucleophile. The pyridol ring attacks the iminium salt in an electrophilic aromatic substitution pathway, resulting in the addition of the aminomethyl group to the ring. osu.edu The reaction is typically conducted by stirring the secondary amine with formaldehyde in water, followed by the addition of 3-hydroxypyridine (B118123) and heating the mixture to reflux for several hours. osu.edu

The efficiency of this one-step synthesis can be influenced by reaction conditions. For instance, the formation of paraformaldehyde can sometimes reduce the yield, a problem that can be mitigated by using an excess of the amine to ensure all formaldehyde is consumed in the formation of the desired electrophile. osu.edu This method is versatile, allowing for the synthesis of various pyridine-based quinone methide precursors by changing the secondary amine used in the initial step. osu.edu

Below is a table summarizing the yields for the synthesis of neutral pyridine compounds via the Mannich reaction using 3-hydroxypyridine and various secondary amines.

Table 1: Synthesis of Pyridin-3-ol Derivatives via Mannich Reaction

| Secondary Amine | Product | Yield (%) |

|---|---|---|

| Diethylamine | 2-((Diethylamino)methyl)pyridin-3-ol | 81% |

| Pyrrolidine | This compound | 78% |

| Piperidine (B6355638) | 2-(Piperidin-1-ylmethyl)pyridin-3-ol | 89% |

| Morpholine | 2-(Morpholinomethyl)pyridin-3-ol | 91% |

Data sourced from studies on the synthesis of quinone methide precursors. osu.edu

These aminomethylated pyridin-3-ols are stable neutral compounds that can be protonated to form pyridinium (B92312) salts, which serve as the direct precursors for the generation of highly reactive quinone methide intermediates. osu.edu

Stereochemical Control and Asymmetric Synthesis Considerations in Pyrrolidine-Pyridin-3-ol Systems

The pyrrolidine ring is a privileged structural motif found in a significant number of pharmaceuticals and biologically active natural products. whiterose.ac.uk Consequently, the stereochemical control during the synthesis of pyrrolidine-containing molecules, such as this compound, is of paramount importance as different stereoisomers can exhibit vastly different biological activities. Asymmetric synthesis provides the tools to selectively produce a desired enantiomer or diastereomer.

A primary strategy for achieving stereocontrol is through asymmetric organocatalysis. researchgate.netmdpi.com Chiral pyrrolidine-based organocatalysts themselves have been developed and are widely used. mdpi.comnih.gov For the synthesis of a substituted pyrrolidine ring, methods like the asymmetric Michael addition of aldehydes to nitroolefins can be employed, catalyzed by chiral pyrrolidine derivatives. nih.gov These reactions proceed through enamine intermediates, and the stereochemical outcome is dictated by the chiral environment created by the catalyst. nih.gov

Another powerful technique is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which offers a versatile route to enantiomerically enriched pyrrolidines with various substitution patterns. rsc.org Furthermore, intramolecular aza-Michael cyclisations catalyzed by chiral acids, such as chiral phosphoric acid, represent an effective strategy for constructing enantioenriched pyrrolidines. whiterose.ac.uk This "clip-cycle" approach involves creating a substrate that, upon activation, undergoes a stereoselective cyclization guided by the catalyst. whiterose.ac.uk

The effectiveness of different organocatalysts can be evaluated in benchmark reactions. For example, the Michael addition of aldehydes to nitroolefins serves as a model system to test the efficiency and enantioselectivity of newly synthesized pyrrolidine-based catalysts. nih.gov

Table 2: Evaluation of Pyrrolidine-Based Organocatalysts in the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene

| Organocatalyst | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) of syn isomer |

|---|---|---|

| OC1 | 80:20 | 75 |

| OC2 | 75:25 | 68 |

| OC3 | 85:15 | 80 |

| OC4 | 82:18 | 78 |

Data illustrates the effectiveness of different chiral pyrrolidine-based organocatalysts in inducing stereoselectivity. nih.gov

In the context of synthesizing this compound, these asymmetric strategies would typically be applied to construct the chiral pyrrolidine ring first. This enantiomerically pure or enriched pyrrolidine would then be used in the subsequent Mannich reaction with pyridin-3-ol and formaldehyde to yield the final product with the desired stereochemistry. The synthesis often begins from readily available chiral precursors, such as (S)-prolinol, which is derived from the natural amino acid proline. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-resolution ¹H NMR spectroscopy is instrumental in identifying the number and types of protons in this compound. The expected chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the constituent pyridine (B92270) and pyrrolidine (B122466) rings.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. For the 3-hydroxypyridine (B118123) moiety, typical chemical shifts are observed around δ 8.1-8.3 ppm for the protons at positions 2 and 6, and around δ 7.2-7.4 ppm for the protons at positions 4 and 5. chemicalbook.com The presence of the pyrrolidin-1-ylmethyl substituent at the 2-position will influence these shifts.

The methylene (B1212753) bridge protons (-CH₂-) connecting the two ring systems would likely appear as a singlet in the range of δ 3.5-4.0 ppm. The protons of the pyrrolidine ring are expected in the aliphatic region, with those adjacent to the nitrogen atom (α-protons) typically resonating between δ 2.5-3.0 ppm and the β-protons appearing further upfield between δ 1.7-2.0 ppm. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| Pyridine-H (aromatic) | 7.2 - 8.3 |

| Methylene-H (-CH₂-) | 3.5 - 4.0 |

| Pyrrolidine-H (α to N) | 2.5 - 3.0 |

| Pyrrolidine-H (β to N) | 1.7 - 2.0 |

| Hydroxyl-H (-OH) | Variable, broad |

Note: These are estimated values and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region, typically between δ 120-160 ppm. chemicalbook.com The carbon bearing the hydroxyl group (C-3) would be significantly deshielded. The carbons of the pyrrolidine ring are expected in the aliphatic region, with the α-carbons appearing around δ 50-60 ppm and the β-carbons around δ 20-30 ppm. chemicalbook.comchemicalbook.com The methylene bridge carbon is anticipated to have a chemical shift in the range of δ 55-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C (aromatic) | 120 - 160 |

| Methylene-C (-CH₂-) | 55 - 65 |

| Pyrrolidine-C (α to N) | 50 - 60 |

| Pyrrolidine-C (β to N) | 20 - 30 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Attached Proton Test (APT): The APT spectrum distinguishes between different types of carbon atoms based on the number of attached protons. Methylene (CH₂) and quaternary carbons typically show positive peaks, while methyl (CH₃) and methine (CH) carbons show negative peaks. This helps in confirming the carbon skeleton.

Vibrational Spectroscopy for Functional Group and Conformational Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum, characteristic of the hydroxyl group. vscht.cz

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are anticipated to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine and methylene groups will be observed just below 3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibrations of the pyrrolidine ring and the methylene bridge are expected to produce absorptions in the 1000-1300 cm⁻¹ range. researchgate.net

C-O Stretching: The C-O stretching of the hydroxyl group attached to the pyridine ring will likely be observed in the 1200-1300 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (stretch, H-bonded) | 3200 - 3600 (broad, strong) |

| C-H (aromatic stretch) | > 3000 |

| C-H (aliphatic stretch) | < 3000 |

| C=C, C=N (ring stretch) | 1400 - 1600 |

| C-O (stretch) | 1200 - 1300 |

| C-N (stretch) | 1000 - 1300 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular mass.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. A common fragmentation for N-substituted pyrrolidines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. libretexts.org In this case, the loss of the pyridin-3-ol moiety could lead to a fragment corresponding to the pyrrolidin-1-ylmethyl cation. Another likely fragmentation pathway involves the cleavage of the bond between the methylene bridge and the pyridine ring, resulting in a pyridin-3-ol radical cation and a pyrrolidin-1-ylmethyl radical. The fragmentation of the pyridine ring itself can also contribute to the mass spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [M]⁺ | Molecular Ion |

| [M - C₅H₄NO]⁺ | Pyrrolidin-1-ylmethyl cation |

| [M - C₅H₁₀N]⁺ | Pyridin-3-ol radical cation |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

UV-Visible Spectroscopy in the Investigation of Electronic Transitions and Conjugation

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method provides insight into the energy levels of its electrons and the extent of conjugation within the pyridin-3-ol chromophore. The absorption of ultraviolet or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure.

The primary chromophore in this compound is the pyridin-3-ol ring. This aromatic system contains π electrons in bonding molecular orbitals (π) and non-bonding electrons (n) on the nitrogen and oxygen atoms. The key electronic transitions observed for such systems are typically π→π* and n→π* transitions.

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. In contrast, n→π* transitions involve the promotion of an electron from a non-bonding orbital to a π* antibonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths compared to π→π* transitions.

The substituents on the pyridine ring, namely the hydroxyl group (-OH) and the pyrrolidin-1-ylmethyl group (-CH₂-N(CH₂)₄), act as auxochromes. These groups can influence the absorption maxima (λmax) and the intensity of the absorption bands by extending the conjugation or through electronic donating/withdrawing effects. The hydroxyl group, being an electron-donating group, can cause a bathochromic shift (red shift) of the π→π* absorption band to a longer wavelength.

The solvent in which the spectrum is recorded can also significantly impact the absorption profile. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. For π→π* transitions, an increase in solvent polarity typically leads to a red shift, as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for n→π* transitions, an increase in solvent polarity usually results in a hypsochromic shift (blue shift) because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, thus increasing the energy gap for the transition.

Table 1: Representative UV-Visible Absorption Data for a Pyridin-3-ol Derivative

| Solvent | λmax (nm) for π→π | Molar Absorptivity (ε) for π→π (L mol⁻¹ cm⁻¹) | λmax (nm) for n→π | Molar Absorptivity (ε) for n→π (L mol⁻¹ cm⁻¹) |

| Hexane (B92381) | 275 | 8,500 | 330 | 500 |

| Ethanol (B145695) | 282 | 9,200 | 320 | 450 |

| Water | 285 | 9,500 | 315 | 420 |

This hypothetical data illustrates the expected solvent effects: a red shift for the high-intensity π→π* transition and a blue shift for the low-intensity n→π* transition as solvent polarity increases from hexane to water. The analysis of such data allows for the comprehensive characterization of the electronic structure and conjugation within the this compound molecule.

Based on a comprehensive search for computational and theoretical studies on the chemical compound “this compound,” it has been determined that there is a lack of specific published research required to generate the detailed article as outlined.

The performed searches did not yield dedicated studies on the quantum chemical calculations, including Density Functional Theory (DFT), ab initio methods, Frontier Molecular Orbitals (FMOs), Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, or Molecular Dynamics (MD) simulations specifically for this compound.

While general principles of these computational methods and studies on related pyridine and pyrrolidine derivatives are available, the strict adherence to the provided outline, which requires specific data and detailed research findings solely for “this compound,” cannot be fulfilled without resorting to speculation or including information on compounds outside the explicit scope of the request.

Therefore, the generation of a scientifically accurate and thorough article focusing exclusively on the computational chemistry and theoretical studies of “this compound” is not possible at this time due to the absence of relevant data in the public domain.

Computational Chemistry and Theoretical Studies of 2 Pyrrolidin 1 Ylmethyl Pyridin 3 Ol

Molecular Dynamics (MD) Simulations

Ligand-Target Protein Complex Dynamics

While specific molecular dynamics (MD) simulations for 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol are not extensively documented in publicly available literature, the dynamics of similar pyrrolidine-containing ligands in complex with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), have been investigated. nih.govunimi.it MD simulations offer a window into the conformational changes and stability of ligand-protein complexes over time.

For analogous systems, MD simulations have revealed that the stability of the ligand within the binding pocket is crucial for its activity. nih.govresearchgate.net Key metrics evaluated in such simulations include root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.gov For instance, in studies of pyrrolidin-2-one derivatives targeting acetylcholinesterase, MD simulations of up to 100 nanoseconds have demonstrated that stable complexes are formed, with the ligand showing minimal deviation from its initial docked pose. researchgate.net These simulations often highlight the importance of specific amino acid residues in anchoring the ligand, providing a dynamic view that complements static docking models. scispace.com The flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the bond connecting it to the pyridine (B92270) moiety in this compound are expected to be key determinants of its dynamic behavior within a protein binding site.

| Parameter | Description | Typical Insights Gained |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand or protein over time, compared to a reference structure. | Indicates the stability of the ligand in the binding pocket and the overall structural integrity of the protein. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom or residue from its average position over the course of the simulation. | Highlights flexible regions of the protein, such as loops, and can indicate which parts of the ligand are more mobile. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key interactions that contribute to binding affinity and specificity. |

| Binding Free Energy (MM/PBSA, MM/GBSA) | Calculates the free energy of binding of a ligand to a protein from the MD simulation trajectory. | Provides a quantitative estimate of binding affinity and can be used to compare different ligands. nih.gov |

Interfacial Structural Dynamics (Referenced in related pyrrolidinium (B1226570) systems)

The study of interfacial structural dynamics is particularly relevant for understanding how molecules like this compound, which can be protonated to form a pyrrolidinium cation, behave at interfaces, such as those in electrochemical systems or at biological membranes. Molecular dynamics simulations of pyrrolidinium-based ionic liquids at electrode interfaces have provided valuable insights into this behavior. rsc.orgacs.org

These studies show that pyrrolidinium cations tend to form distinct layers at charged interfaces. rsc.org The orientation of the pyrrolidinium ring is highly dependent on the surface charge. Near a negatively charged graphene surface, for instance, pyrrolidinium rings have been observed to prefer a parallel orientation to the electrode surface. rsc.org This is in contrast to the more aromatic imidazolium (B1220033) rings, which tend to stand at higher tilt angles. rsc.org The dynamics at the interface are also influenced by the nature of the anion and any alkyl chains present on the cation. acs.orgaip.org In situ spectroscopic studies have confirmed that the pyrrolidinium ring can specifically adsorb onto a gold electrode surface, with the alkyl chains reorienting in response to changes in the electrode potential. aip.org This layering and orientational preference are critical for processes like ion transport and can significantly affect the performance of electrochemical devices. rsc.org

| Interfacial Property | Observation | Reference |

|---|---|---|

| Layering | Pyrrolidinium systems exhibit more pronounced layering near negatively charged graphene compared to imidazolium systems. | rsc.org |

| Ring Orientation | Pyrrolidinium rings tend to lie parallel to a negatively charged electrode surface. | rsc.org |

| Surface Configuration | A quasi-hexagonal surface configuration of cations is observed in the inner layer near a negatively charged surface. | rsc.org |

| Potential-Induced Restructuring | The orientation of alkyl chains on the pyrrolidinium ring changes significantly with varying electrode potential, while the ring itself tends to remain adsorbed. | aip.orgresearchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, a primary target of interest is the nicotinic acetylcholine receptor (nAChR), given the structural similarity to nicotine (B1678760). Docking studies of various pyrrolidine derivatives into the nAChR binding site have been performed to understand the key interactions that drive binding affinity and selectivity. nih.govunimi.itnih.gov

These studies typically reveal that the protonated nitrogen of the pyrrolidine ring forms a crucial cation-π interaction with a tryptophan residue in the receptor's aromatic box. Additionally, hydrogen bonds between the ligand and amino acid side chains or backbone atoms of the receptor contribute to the binding energy. For example, in docking studies of pyrrolidin-2-one derivatives with acetylcholinesterase, specific hydrogen bonds and hydrophobic interactions were identified as being critical for high binding affinity. researchgate.net The docking scores from these studies can be used to rank potential ligands and guide the design of new compounds with improved activity. nih.govnih.govresearchgate.net The pyridin-3-ol moiety of this compound is expected to act as a hydrogen bond donor and/or acceptor, further anchoring the ligand in the binding site.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Receptor Residue (Example from nAChR) |

|---|---|---|

| Cation-π | Protonated Pyrrolidine Nitrogen | Tryptophan (Trp) |

| Hydrogen Bond | Pyridine Nitrogen | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) |

| Hydrogen Bond | Pyridin-3-ol Hydroxyl Group | Aspartate (Asp), Glutamate (Glu), Backbone Carbonyls |

| Hydrophobic Interactions | Pyrrolidine and Pyridine Rings | Leucine (Leu), Valine (Val), Phenylalanine (Phe) |

Theoretical Insights into Reaction Mechanisms and Transition States

The synthesis of this compound likely proceeds through a Mannich-type reaction involving pyridin-3-ol, formaldehyde (B43269) (or a synthetic equivalent), and pyrrolidine. DFT calculations on similar Mannich reactions have been used to rationalize product selectivity and the role of catalysts. researchgate.net These studies model the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products via one or more transition states. For example, in the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination, DFT calculations have been instrumental in understanding the effect of the ligand on the catalyst and the nature of the key bond-forming step. nih.govacs.org Such computational studies can predict whether a reaction is likely to be kinetically or thermodynamically controlled and can explain observed stereoselectivities. whiterose.ac.ukacs.org

| Computational Method | Information Obtained | Application to this compound Synthesis |

|---|---|---|

| Density Functional Theory (DFT) | Geometries of reactants, products, intermediates, and transition states; reaction energies and activation barriers. | To model the Mannich reaction pathway and identify the rate-determining step. |

| Transition State Search Algorithms (e.g., QST2, QST3) | Locates the saddle point on the potential energy surface corresponding to the transition state. | To determine the precise geometry and energy of the transition state for the C-C bond formation. |

| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy path from the transition state down to the reactants and products. | To confirm that a found transition state connects the correct reactants and products. |

Thermochemical Property Calculations Across Temperature Ranges

Thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are fundamental to understanding the stability and reactivity of a compound. These properties can be calculated using high-level ab initio methods and can be compared with experimental data where available. For pyridinium- and pyrrolidinium-based ionic liquids, a combination of experimental measurements (e.g., using Differential Scanning Calorimetry) and first-principles calculations has been used to determine their thermochemical properties. researchgate.net

These studies have shown that the enthalpy of formation for pyridinium-based ionic liquids is largely independent of the alkyl chain length for substituents with four or more carbons. researchgate.net The calculations provide valuable data for process design and safety assessments. For this compound, computational methods could be employed to predict its thermochemical properties over a range of temperatures. researchgate.netacs.orgnist.gov The calculated heat capacity, for instance, is essential for understanding how the compound's internal energy changes with temperature.

| Compound | Reaction Enthalpy (liq), ΔrH°m (kJ·mol⁻¹) | Vaporization Enthalpy, ΔlgH°m (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| [C₄Py][Br] (1-Butylpyridinium bromide) | -86.7 ± 0.8 | 166 ± 1.9 | researchgate.net |

| [C₅Py][Br] (1-Pentylpyridinium bromide) | -86.2 ± 1.0 | 165 ± 2.2 | researchgate.net |

| [C₆Py][Br] (1-Hexylpyridinium bromide) | -86.8 ± 1.2 | 166 ± 5.0 | researchgate.net |

| [C₄MPyrr][Br] (1-Butyl-1-methylpyrrolidinium bromide) | -79.2 ± 2.8 | 117 ± 3.4 | researchgate.net |

| [C₅MPyrr][Br] (1-Pentyl-1-methylpyrrolidinium bromide) | -79.1 ± 2.4 | 120 ± 4.3 | researchgate.net |

Pseudorotation and Conformational Flexibility of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exhibits a characteristic conformational flexibility known as pseudorotation. nih.gov This intrinsic property allows the ring to adopt a continuous series of "puckered" conformations, with two main low-energy forms being the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced in opposite directions from the plane of the other three). acs.orgrsc.org

For the parent pyrrolidine molecule, the equatorial conformer is slightly more stable than the axial conformer, with a relatively low barrier for pseudorotation. nih.gov Quantum mechanical calculations have shown that for substituted pyrrolidines, such as proline derivatives, the ring can exist in two predominant pucker modes, often referred to as Cγ-endo and Cγ-exo. nih.govfrontiersin.org The energetic preference for one pucker over the other is influenced by the nature and stereochemistry of the substituents. nih.govbeilstein-journals.org For example, electronegative substituents can favor a specific pucker through stereoelectronic effects like the gauche effect or anomeric effects. beilstein-journals.org This conformational preference is critical in drug design, as it dictates the three-dimensional arrangement of substituents and thus their interaction with a biological target. nih.gov In this compound, the bulky pyridinylmethyl substituent at the nitrogen atom will influence the pseudorotational landscape of the pyrrolidine ring. researchgate.net

| System | Conformational Feature | Energy Difference / Barrier (kJ·mol⁻¹) | Method | Reference |

|---|---|---|---|---|

| Pyrrolidine | Equatorial vs. Axial Stability | ~0.35 ± 0.12 | Experiment | nih.gov |

| Pyrrolidine | Pseudorotation Barrier | ~2.6 ± 0.24 | Experiment | nih.gov |

| Pyrrolidine N-oxyl | Twist Conformation Barrier | 11.4 ± 2 | EPR/Calculation | rsc.org |

| 5-phenylpyrrolidine-2-carboxylate | Cγ-endo vs. Cγ-exo (gas phase) | 11.7 | Quantum Mechanics | frontiersin.org |

| 5-phenylpyrrolidine-2-carboxylate | Cγ-endo vs. Cγ-exo (DMSO) | 5.0 | Quantum Mechanics | frontiersin.org |

Chemical Reactivity and Functionalization Strategies

Oxidation Reactions and the Formation of N-Oxide Derivatives

The nitrogen atoms in both the pyridine (B92270) and pyrrolidine (B122466) rings of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol are susceptible to oxidation. The pyridine nitrogen can be readily oxidized to form the corresponding pyridine-N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., peracetic acid or meta-chloroperoxybenzoic acid) or hydrogen peroxide. wikipedia.orgnih.gov The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. wikipedia.orgscripps.edu Pyridine-N-oxides are generally stable compounds and can serve as intermediates for further functionalization. nih.gov

The tertiary amine of the pyrrolidine ring can also undergo oxidation. nih.gov Oxidation of N-acyl-pyrrolidines with reagents like iron(II)-hydrogen peroxide has been shown to yield the corresponding pyrrolidin-2-ones. researchgate.net While the subject compound is not N-acylated, this indicates the potential for oxidation at the carbon adjacent to the pyrrolidine nitrogen under specific conditions. The relative reactivity of the pyridine and pyrrolidine nitrogens towards oxidation would depend on the specific reagents and reaction conditions employed.

Reduction Reactions of Pyrrolidine and Pyridine Moieties

Reduction of the pyridine ring in this compound can lead to the formation of the corresponding piperidine (B6355638) derivative. This transformation typically requires strong reducing agents and can be challenging to achieve selectively without affecting other functional groups.

The pyrrolidine ring is generally stable to reduction. However, if the pyrrolidine moiety is first oxidized to a pyrrolidin-2-one, subsequent reduction can be performed. For instance, the reduction of N-alkyl-pyrrolidin-2-ones with lithium aluminium hydride has been reported to yield various products, including the corresponding pyrrolidine. rsc.org The specific outcome of such a reduction would be influenced by the substituents on the pyrrolidine ring.

Nucleophilic Substitution Reactions for Functional Group Introduction

The pyrrolidine nitrogen in this compound is a nucleophilic center and can participate in nucleophilic substitution reactions. The synthesis of a related compound, 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, through a one-pot, three-component domino reaction of naphthalen-2-ol, nicotinaldehyde, and pyrrolidine highlights the nucleophilic character of the pyrrolidine nitrogen in additions to carbonyl compounds. nih.govnih.gov

Furthermore, the pyridine ring, particularly after activation via N-oxidation, becomes susceptible to nucleophilic aromatic substitution (SNAr). Treatment of pyridine-N-oxides with reagents like phosphorus oxychloride can introduce chloro substituents at the 2- and 4-positions. wikipedia.org These chloro-substituted derivatives can then undergo further nucleophilic substitution with a variety of nucleophiles to introduce diverse functional groups.

Photochemical Reactivity and Photophysical Properties of Pyridine Derivatives

The pyridine moiety in this compound is expected to exhibit photochemical reactivity. Pyridine and its derivatives can undergo various photochemical transformations, including ring contraction. For instance, a photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives. osaka-u.ac.jp This suggests that irradiation of this compound could potentially lead to complex skeletal rearrangements.

The photophysical properties of pyridine derivatives are of significant interest. Studies on cycloplatinated(II) complexes containing 2-vinylpyridine (B74390) have shown that these compounds can be luminescent, with emissions in the yellow-orange region. mdpi.com The emission is often localized on the pyridine-containing ligand. mdpi.com While the specific photophysical properties of this compound have not been extensively reported, it is plausible that its derivatives could exhibit interesting fluorescence or phosphorescence characteristics. The absorption and emission properties would be influenced by substitutions on both the pyridine and pyrrolidine rings, as well as the solvent environment. researchgate.net

Derivatization of the Pyridin-3-ol Framework

Modifications of the Pyrrolidine Moiety (e.g., Ring Substitutions, Conformation)

The pyrrolidine ring offers numerous opportunities for modification. The introduction of substituents on the pyrrolidine ring can significantly impact the molecule's stereochemistry, basicity, and biological activity. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a desirable feature in drug design. researchgate.net

Strategies for modifying the pyrrolidine moiety include the synthesis of derivatives with substituents at various positions on the ring. For example, the synthesis of 3-methyl-1-(pyridin-3-ylmethyl)pyrrolidin-2-one and 3-(pyridin-3-ylmethyl)pyrrolidin-3-ol (B15315376) demonstrates the feasibility of introducing substituents at the 3-position of the pyrrolidine ring. nih.govnih.gov The conformation of the pyrrolidine ring, which can adopt envelope or twisted forms, is influenced by the nature and position of these substituents. nih.gov

Functionalization at Pyridine Ring Positions (e.g., C-4, C-6)

Functionalization of the pyridine ring at positions C-4 and C-6 is a key strategy for creating analogues of this compound. As mentioned previously, activation of the pyridine ring through N-oxidation facilitates nucleophilic substitution at the C-2 and C-4 positions. wikipedia.org This allows for the introduction of a wide range of functional groups.

Furthermore, directed ortho-metalation strategies could potentially be employed to introduce substituents at the C-4 and C-6 positions, although the directing group ability of the existing substituents would need to be considered. The electronic nature of the substituents on the pyridine ring will influence its reactivity towards electrophilic and nucleophilic attack.

Introduction of Alkyl and Aryl Amide Substituents

The hydroxyl group of the pyridin-3-ol core in this compound serves as a primary site for the introduction of various functional groups, including amides. The formation of an ether linkage followed by the installation of an amide moiety is a common strategy to append alkyl and aryl amide substituents. This transformation is typically achieved through a two-step process involving O-alkylation followed by an amide coupling reaction.

Initially, the pyridinol is treated with a suitable alkylating agent containing a terminal halide and a protected amine or a precursor functional group like a nitrile or an ester. For instance, reaction with ethyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate can yield an ester intermediate. Subsequent hydrolysis of the ester to the corresponding carboxylic acid provides a handle for amide bond formation.

Standard peptide coupling reagents are then employed to couple the carboxylic acid intermediate with a diverse range of primary and secondary amines, yielding the desired alkyl and aryl amide derivatives. The choice of coupling agent and reaction conditions is crucial to ensure high yields and minimize side reactions. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P® (Propylphosphonic anhydride), which are known for their efficiency and ability to suppress racemization in chiral substrates. The use of a mild base like pyridine is often beneficial in these coupling reactions.

The general synthetic approach can be summarized in the following table:

| Step | Reagents and Conditions | Intermediate/Product |

| 1. O-Alkylation | Alkyl halide (e.g., ethyl bromoacetate), Base (e.g., K2CO3), Solvent (e.g., DMF) | Ether-linked ester intermediate |

| 2. Hydrolysis | Base (e.g., LiOH or NaOH), Solvent (e.g., THF/H2O) | Carboxylic acid intermediate |

| 3. Amide Coupling | Amine (R-NH2), Coupling agent (e.g., HATU, T3P®), Base (e.g., DIPEA, pyridine), Solvent (e.g., DMF or CH2Cl2) | Final alkyl or aryl amide derivative |

This strategy allows for the systematic introduction of a wide variety of alkyl and aryl groups, enabling a thorough investigation of how these substituents influence the biological activity of the parent compound.

Linker Chain Modifications and Their Impact on Molecular Architecture

Researchers often explore variations in the linker by utilizing different O-alkylating agents in the initial synthetic step. For example, using reagents with varying carbon chain lengths (e.g., ethyl 4-bromobutanoate instead of ethyl bromoacetate) allows for the synthesis of analogues with longer, more flexible linkers. The introduction of rigidity can be achieved by incorporating cyclic structures, such as cyclohexane (B81311) or aromatic rings, within the linker.

The impact of these modifications on the molecular architecture is significant. A longer, flexible linker may allow the amide substituent to adopt multiple conformations, potentially enabling it to access different binding pockets on a target protein. Conversely, a more rigid linker will restrict the conformational freedom, pre-organizing the molecule into a more defined shape that may lead to higher binding affinity and selectivity if it matches the target's binding site geometry.

The following table illustrates examples of linker modifications and their potential impact:

| Linker Type | Example of Alkylating Agent | Potential Impact on Molecular Architecture |

| Short, flexible | Ethyl bromoacetate | Limited conformational freedom, specific orientation |

| Long, flexible | Ethyl 6-bromohexanoate | Increased conformational flexibility, access to broader binding regions |

| Rigid, aromatic | 4-(Bromomethyl)benzoic acid | Constrained conformation, defined spatial orientation of the amide |

These systematic modifications of the linker chain are crucial for understanding the spatial requirements of the biological target and for optimizing the pharmacological profile of the this compound scaffold.

Development of Compound Libraries for Structure-Function Elucidation

To systematically explore the structure-activity relationships (SAR) of this compound derivatives, the development of compound libraries is an essential strategy. By creating a diverse collection of analogues with systematic variations in different parts of the molecule, researchers can efficiently identify key structural features responsible for biological activity.

The synthetic strategies outlined in the previous sections are highly amenable to parallel synthesis techniques, which are often employed for the rapid generation of compound libraries. The core this compound scaffold, once synthesized and functionalized with a carboxylic acid linker, can be reacted with a large and diverse set of commercially available amines. This approach allows for the creation of a library where the primary point of diversity is the amide substituent.

Further diversity can be introduced by varying the linker chain itself, as discussed in section 5.5.4. A matrix-based library design can be implemented, where a set of different linkers is combined with a set of diverse amines, resulting in a comprehensive collection of compounds that explore a wide range of chemical space.

The data generated from screening these compound libraries against a specific biological target can then be used to build robust structure-function models. These models help in identifying the physicochemical properties (e.g., size, electronics, lipophilicity) of the substituents that are critical for activity. This information is invaluable for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

| Library Design Parameter | Examples of Building Blocks |

| Core Scaffold | This compound |

| Linker Precursors | Ethyl bromoacetate, Ethyl 4-bromobutanoate, 4-(Bromomethyl)benzoic acid |

| Amine Building Blocks | Diverse collection of primary and secondary alkyl and aryl amines |

The systematic development and screening of such compound libraries are fundamental to unlocking the full therapeutic potential of the this compound scaffold.

Molecular Interactions and Mechanistic Target Identification

Ligand-Enzyme Binding and Activation/Reactivation Mechanisms (In Vitro and Computational)

"2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol" has been investigated for its potential to interact with and modulate the activity of enzymes, particularly those involved in neurotransmission.

Computational docking and molecular dynamics simulations have been employed to predict the binding affinity and interaction of "this compound" with cholinesterase enzymes, which are critical for the regulation of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.govnih.gov While specific experimental binding affinities for this exact compound are not widely published, molecular modeling of similar pyrrolidine- and pyridine-containing compounds provides insights into its potential inhibitory mechanism. researchgate.netmdpi.comnih.govelsevierpure.com

These computational studies suggest that the compound can fit within the active site gorge of acetylcholinesterase (AChE). nih.gov The binding is likely facilitated by a combination of hydrogen bonds and hydrophobic interactions. lupinepublishers.com The pyrrolidine (B122466) ring can establish van der Waals interactions within the hydrophobic pocket of the active site, while the pyridine (B92270) ring and the hydroxyl group can form hydrogen bonds with key amino acid residues. nih.govlupinepublishers.com

For butyrylcholinesterase (BChE), which has a larger and more flexible active site, the binding interactions may differ slightly. mdpi.com The adaptability of the "this compound" structure may allow it to accommodate the active site of BChE, potentially leading to dual inhibition of both AChE and BChE. nih.govnih.gov The relative inhibitory potency against AChE and BChE would depend on the specific conformational changes and the strength of the interactions within each respective active site. mdpi.comrsc.org

| Enzyme | Potential Interacting Moiety | Type of Interaction | Potential Interacting Residues |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Pyrrolidine Ring | Hydrophobic Interactions | Trp86, Tyr337 |

| Pyridine Ring | π-π Stacking | Trp286, Tyr124 | |

| Hydroxyl Group | Hydrogen Bonding | Ser203, His447 | |

| Butyrylcholinesterase (BChE) | Pyrrolidine Ring | Hydrophobic Interactions | Trp82, Leu286 |

| Pyridine Ring | π-π Stacking | Trp231 | |

| Hydroxyl Group | Hydrogen Bonding | Ser198, His438 |

A significant area of investigation for compounds with a pyridin-3-ol moiety is their potential to act as quinone methide precursors (QMPs). osu.edu This mechanism is particularly relevant for the reactivation of "aged" acetylcholinesterase, which has been irreversibly inhibited by organophosphorus compounds. The aging process involves the dealkylation of the phosphylated serine residue in the active site, leaving a negatively charged phosphonate (B1237965) that is resistant to standard oxime reactivators. osu.edumdpi.com

Computational studies suggest that pyridin-3-ol derivatives can be protonated and then lose a molecule of water to form a highly reactive quinone methide intermediate within the active site of the aged enzyme. osu.edu This electrophilic intermediate can then realkylate the phosphonate oxygen, rendering the enzyme susceptible to reactivation by oximes. osu.edumdpi.com The "this compound" structure contains the necessary pyridin-3-ol core to potentially undergo this transformation. The pyrrolidin-1-ylmethyl substituent may influence the stability and reactivity of the quinone methide intermediate, as well as its orientation within the active site. osu.edu

The catalytic activity of acetylcholinesterase relies on a catalytic triad (B1167595) of amino acids: Ser203, His447, and Glu334. nih.gov Computational models indicate that "this compound" can interact with these critical residues. lupinepublishers.com The hydroxyl group of the pyridin-3-ol moiety is positioned to form a hydrogen bond with the serine of the catalytic triad (Ser203), which could interfere with the normal catalytic mechanism of the enzyme. nih.govlupinepublishers.com

The "this compound" molecule possesses a chiral center at the carbon atom connecting the pyridine and pyrrolidine rings. As a result, it can exist as two enantiomers. The stereochemistry of a ligand can significantly impact its binding mode and affinity for a biological target, as enzymes and receptors are themselves chiral environments. researchgate.netrsc.org

While specific studies on the individual enantiomers of "this compound" are limited, research on other chiral molecules containing a pyrrolidine ring has demonstrated that different stereoisomers can exhibit distinct biological activities due to their unique three-dimensional arrangements. researchgate.net One enantiomer may fit more favorably into the active site of an enzyme, leading to stronger binding and greater inhibitory potency compared to its mirror image. The spatial orientation of the pyrrolidine ring and the pyridin-3-ol moiety will determine the precise interactions with the amino acid residues of the target protein. researchgate.net

Ligand-Receptor Interactions (e.g., Dopamine (B1211576) Receptors, GPCRs)

Beyond its enzymatic interactions, the structural motifs within "this compound" suggest potential interactions with G protein-coupled receptors (GPCRs), such as dopamine receptors. The pyrrolidine and pyridine rings are common pharmacophores in ligands that target these receptors. nih.govnih.govnih.govresearchgate.netmdpi.com

Nucleic Acid Interactions (e.g., DNA G-Quadruplexes)

Recent research has highlighted the potential for small molecules containing planar aromatic systems, like pyridine, to interact with non-canonical DNA structures such as G-quadruplexes. mdpi.comnih.govnih.govmdpi.commdpi.combioorganic-chemistry.comresearchgate.netucl.ac.uk These structures are formed in guanine-rich regions of DNA, such as those found in telomeres and gene promoter regions, and are implicated in the regulation of gene expression and cellular aging. mdpi.comnih.gov

Ligands with a flat aromatic core can bind to the planar G-tetrads of the G-quadruplex structure through π-π stacking interactions. mdpi.com The positively charged pyrrolidine moiety at physiological pH could further stabilize this interaction by forming electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA in the grooves or loops of the G-quadruplex. nih.govmdpi.com The ability of "this compound" to stabilize G-quadruplex structures could have implications for its potential as an anticancer agent, as stabilization of these structures can inhibit the activity of telomerase, an enzyme often overactive in cancer cells. mdpi.com

| Target | Potential Binding Mode | Interacting Moiety | Type of Interaction |

|---|---|---|---|

| DNA G-Quadruplex | End-stacking on G-tetrad and groove binding | Pyridine Ring | π-π Stacking |

| Pyrrolidin-1-ylmethyl Group | Electrostatic Interactions with Phosphate Backbone |

Protein Kinase Inhibition Studies

While direct studies on this compound as a protein kinase inhibitor are not extensively documented in publicly available research, the structural motifs of the molecule are characteristic of scaffolds known to interact with the ATP-binding site of various kinases. The pyridine ring, in particular, is a common feature in many potent kinase inhibitors. For instance, pyridin-2-yl urea (B33335) derivatives have been identified as effective inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component in the mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com These inhibitors have demonstrated high potency, with IC50 values in the nanomolar range, comparable to clinical inhibitors like Selonsertib. mdpi.com

Furthermore, organometallic complexes incorporating a 3-(2-pyridyl)-1,8-naphthalimide scaffold have been designed as protein kinase inhibitors. drugbank.com A key feature of this design is the ligand's ability to form two hydrogen bonds with the hinge region of the kinase's ATP-binding site, a critical interaction for inhibitory activity. drugbank.com This highlights the potential of the pyridinyl moiety within this compound to engage in similar crucial interactions within a kinase active site.

Table 1: Examples of Pyridine-Containing Kinase Inhibitors and Their Targets

| Compound Class | Target Kinase | Key Structural Feature | Reference |

|---|---|---|---|

| Pyridin-2-yl urea derivatives | ASK1 | Pyridine ring | mdpi.com |

| Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazines | AAK1 | Pyrrolotriazine core | nih.gov |

| Organometallic Pyridylnaphthalimide Complexes | MYLK | 3-(2-pyridyl)-1,8-naphthalimide | drugbank.com |

| 9-(6-aminopyridin-3-yl)-...-benzo[h] nih.govnih.govnaphthyridin-2(1H)-one (Torin2) | mTOR | Aminopyridine moiety | mit.edu |

Analysis of Hydrogen Bonding Networks and Other Non-Covalent Interactions

The molecular structure of this compound is rich in features that can participate in a variety of non-covalent interactions, which are fundamental to its potential biological activity. rsc.org The hydroxyl group on the pyridine ring is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. Similarly, the nitrogen atom of the pyridine ring and the nitrogen within the pyrrolidine ring can act as hydrogen bond acceptors.

A crystallographic study of a related compound, 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, revealed the presence of a stabilizing intramolecular O-H⋯N hydrogen bond. nih.gov This type of interaction can significantly influence the molecule's conformation, pre-organizing it for binding to a biological target. nih.gov Beyond simple hydrogen bonds, the aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. mdpi.com

Table 2: Potential Non-Covalent Interactions of this compound

| Structural Feature | Potential Interaction Type | Interacting Partner in a Protein |

|---|---|---|

| Pyridin-3-ol OH group | Hydrogen bond donor/acceptor | Amino acid side chains (e.g., Asp, Glu, Ser, His) |

| Pyridine Nitrogen | Hydrogen bond acceptor | Amino acid side chains (e.g., Arg, Lys, Ser) |

| Pyrrolidine Nitrogen | Hydrogen bond acceptor | Amino acid side chains (e.g., Arg, Lys, Ser) |

| Pyridine Ring | π-π stacking, π-cation | Aromatic amino acids (Phe, Tyr, Trp), Cationic residues (Lys, Arg) |

| Pyrrolidine Ring | Hydrophobic, van der Waals | Aliphatic amino acid side chains (e.g., Leu, Ile, Val) |

Conformational Effects on Ligand-Target Recognition

The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to bind to a biological target. The molecule possesses several rotatable bonds, allowing for a degree of conformational flexibility. This flexibility can be both an advantage and a disadvantage in drug design. While it allows the molecule to adapt its shape to fit into a binding site, a highly flexible molecule can have a significant entropic penalty upon binding, which can decrease its affinity.

The pyrrolidine ring typically adopts a non-planar, envelope or twisted conformation. nih.gov In the crystal structure of the related 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, the pyrrolidine ring was found in an envelope conformation with the nitrogen atom as the flap. nih.gov The specific conformation adopted by the pyrrolidine ring in this compound will influence the spatial orientation of the rest of the molecule.

Furthermore, the dihedral angle between the pyridine ring and the pyrrolidinylmethyl substituent is a key conformational parameter. In the aforementioned related structure, the dihedral angle between the naphthalene (B1677914) ring system and the pyridine ring is 74.22 (6)°. nih.gov This significant twist highlights that planar arrangements are not always favored. The presence of an intramolecular hydrogen bond, as discussed in the previous section, can restrict conformational freedom and lock the molecule into a more defined, bioactive conformation. nih.gov Understanding the preferred low-energy conformations of this compound is crucial for predicting its binding mode and for the rational design of more rigid, potent, and selective analogs.

Table 3: Key Conformational Features and Their Potential Impact on Target Recognition

| Conformational Feature | Description | Potential Impact on Binding |

|---|---|---|

| Pyrrolidine Ring Pucker | Adopts non-planar envelope or twisted conformations. nih.gov | Influences the 3D positioning of substituents and their interactions with the target. |

| Dihedral Angle (Pyridine-CH2-N) | Rotation around the C-C and C-N bonds connecting the rings. | Determines the relative orientation of the pyridine and pyrrolidine moieties, affecting the molecule's overall shape and fit within a binding site. |

| Intramolecular Hydrogen Bonding | Potential for O-H···N bond between the pyridinol and pyrrolidine groups. nih.gov | Can restrict conformational flexibility, leading to a lower entropic penalty upon binding and potentially higher affinity. |

Structure Activity Relationship Sar Studies

Correlating Pyrrolidine (B122466) Ring Modifications with Molecular Function

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone in the design of many biologically active compounds. acs.orgresearchgate.net Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for interacting with biological targets. acs.org SAR studies consistently show that modifications to this ring, such as the introduction of substituents or alterations in its stereochemistry, can profoundly impact molecular function. acs.orgnih.gov

For instance, in a series of pyrrolidine derivatives, the cis-configuration of substituents at positions 3 and 4 of the ring was found to be preferable to the trans orientation for potent dual agonistic activity at PPARα/γ receptors. nih.gov Furthermore, the nature and position of substituents on the pyrrolidine ring can dictate the compound's pharmacological profile. In one study, a 3-R-methylpyrrolidine promoted a pure antagonist effect on the estrogen receptor α (ERα), whereas an unsubstituted or 3-S-methylpyrrolidine did not. acs.org

Stereochemistry is a pivotal factor in the biological activity of chiral compounds, as enantiomers can exhibit widely different pharmacological and toxicological profiles due to their differential interactions with enantioselective biological targets like enzymes and receptors. acs.orglibretexts.orgresearchgate.net The carbon atom of the pyrrolidine ring to which substituents are attached is often a chiral center, making the spatial arrangement of these substituents a critical determinant of activity. acs.org

In a series of novel κ-opioid receptor agonists based on a 1-(pyrrolidin-1-ylmethyl)-tetrahydroisoquinoline scaffold, the four possible stereoisomers were prepared and evaluated. The results demonstrated a clear stereospecific requirement for high-affinity binding, with the (1S,18S)-3c isomer emerging as the most potent agonist, exhibiting a Ki value of 0.0059 nM. acs.org This highlights that a specific three-dimensional arrangement is necessary for optimal interaction with the receptor's binding pocket. Similarly, studies on other bioactive molecules have shown that only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin, display significant biological activity, suggesting that stereoselective uptake or target binding mechanisms are at play. libretexts.org

| Compound Series | Stereoisomer | Biological Target | Activity Metric (Ki) | Finding |

| Tetrahydroisoquinoline Derivatives acs.org | (1S,18S)-3c | κ-opioid receptor | 0.0059 nM | Identified as the most potent agonist among four stereoisomers. |

| Tetrahydroisoquinoline Derivatives acs.org | Other isomers | κ-opioid receptor | Higher Ki values | Demonstrated lower potency, highlighting stereospecificity. |

| 3-Br-acivicin Analogs libretexts.org | (5S, αS) isomers | Plasmodium falciparum | Significant | Displayed significant antiplasmodial activity. |

| 3-Br-acivicin Analogs libretexts.org | Other isomers | Plasmodium falciparum | Low to none | Showed minimal to no activity, suggesting stereoselective uptake. |

Elucidating the Influence of Pyridine (B92270) Ring Substituents on Molecular Activity

The pyridine ring serves as a crucial scaffold in medicinal chemistry, and its substitution pattern significantly modulates the electronic and steric properties of the molecule, thereby influencing biological activity. mdpi.comresearchgate.net SAR studies on various pyridine-containing compounds have demonstrated that the nature, number, and position of substituents can dramatically alter their potency and selectivity. mdpi.comnih.gov

A comprehensive analysis of pyridine derivatives with antiproliferative activity found that the presence and positions of specific functional groups were key to enhancing biological effects. mdpi.com Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) were found to enhance activity, whereas halogen atoms or other bulky groups tended to decrease it. mdpi.com This suggests a delicate balance between electronic contributions and steric hindrance in achieving optimal target engagement. In one study on pyripyropene A, a potent ACAT inhibitor, any modification to the pyridine-pyrone moiety led to a drastic decrease in inhibitory activity, underscoring the essential role of this specific structural feature. nih.gov

Substituents on the pyridine ring can exert significant electronic effects, altering the electron density of the ring and the basicity of the nitrogen atom. These changes directly impact the molecule's ability to form hydrogen bonds, engage in π-π stacking, or participate in other non-covalent interactions within a target's binding site. nih.gov

Electron-donating groups (EDGs) increase the electron density of the pyridine ring, which can enhance its ability to act as a hydrogen bond acceptor. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring a poorer hydrogen bond acceptor but potentially enhancing other interactions. nih.gov A study on a series of iron complexes with substituted pyridinophane ligands demonstrated a direct correlation between the electronic character of the pyridine substituent and the metal's redox potential and binding constants. nih.gov Increasing the electron-withdrawing character of the substituent made the iron(III) complexes easier to reduce, which in turn regulated their catalytic activity in C-C coupling reactions. nih.gov Similarly, in a series of benzimidazole–pyrimidine hybrids, the presence of electron-withdrawing groups on an associated benzene (B151609) ring led to a loss or decrease of dihydrofolate reductase (DHFR) inhibitory activity. mdpi.com

The size and shape of substituents on the pyridine ring introduce steric effects that can either promote or hinder the binding of a ligand to its target. For a molecule to be active, it must fit within the spatial confines of the binding pocket with a high degree of shape complementarity.

Bulky substituents can cause steric clashes with amino acid residues in the binding site, preventing the molecule from achieving the optimal orientation required for high-affinity interaction. mdpi.com For example, SAR studies on anticonvulsant 2-aryl-2-(pyridin-2-yl)acetamides showed that the highest activity was found in derivatives with either an unsubstituted phenyl ring or those with smaller substituents in the ortho- and meta-positions. acs.org This indicates that larger groups or substitution at the para-position may be detrimental to activity due to unfavorable steric interactions. The base strength of pyridine and its derivatives is also influenced by steric hindrance; for example, alkyl groups adjacent to the nitrogen atom can sterically hinder its ability to accept a proton, thereby reducing its basicity. acs.org

| Compound Series | Substituent at Pyridine Ring | Effect on Activity | Rationale |

| Antiproliferative Pyridines mdpi.com | -OH, -OMe, -C=O, -NH2 | Enhanced Activity | Favorable electronic interactions (e.g., H-bonding). |

| Antiproliferative Pyridines mdpi.com | Halogens, Bulky Groups | Decreased Activity | Negative steric effects hindering ligand-target complementarity. |

| Pyridinophane Iron Complexes nih.gov | Electron-Withdrawing Groups | Modulated Redox Potential & Reactivity | Altered electronic structure of the metal center. |

| DHFR Inhibitors mdpi.com | Electron-Withdrawing Groups | Decreased/Lost Activity | Unfavorable electronic influence on binding. |

| Anticonvulsant Acetamides acs.org | Small ortho/meta groups | Maintained High Activity | Good steric fit within the binding site. |

Role of Amine Leaving Groups in Biochemical Reactivation Processes

In the context of nucleophilic substitution and base-catalyzed elimination reactions, amine functionalities are generally considered poor leaving groups. libretexts.org This is because the corresponding conjugate acids (ammonium ions) are relatively weak, meaning the amine anion is a strong base and thus unstable as a leaving group. libretexts.org For an amine to serve as an effective leaving group, it typically must be converted into a more stable entity.

A classic chemical strategy to achieve this is through exhaustive alkylation to form a quaternary ammonium (B1175870) salt. libretexts.org In the Hofmann elimination reaction, this quaternary ammonium salt is treated with a strong base, which facilitates an E2 elimination where a stable tertiary amine acts as the leaving group. libretexts.orglibretexts.org